2-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethoxy}ethanol
Overview
Description
2-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethoxy}ethanol (2-DBE) is a synthetically produced compound that is used in a variety of scientific research applications. It is a member of the benzothiazole family and is composed of a heterocyclic ring with two nitrogen atoms and an oxo group. 2-DBE is a versatile molecule with a wide range of applications in research, including biochemical and physiological studies.
Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound has been utilized in the synthesis of new pyridine derivatives with potential antimicrobial properties. These derivatives have shown variable and modest activity against investigated strains of bacteria and fungi. The synthesis involves using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid to prepare various pyridine carboxylic acids, which are then further modified to produce amide derivatives. The antimicrobial activity screening of these synthesized compounds highlights the compound's application in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antimicrobial Studies of Pyridine Derivatives
Further research into the synthesis and microbial studies of new pyridine derivatives using 2-amino substituted benzothiazole emphasizes the compound's role in antimicrobial applications. The synthesis process involves a mixture of pyridine and acetic anhydride to facilitate condensation, leading to the formation of various benzothiazole derivatives with antibacterial and antifungal activities. These studies contribute to the compound's potential use in creating antimicrobial agents (Patel & Agravat, 2007).
Antimicrobial Agent Synthesis
The compound has also been used in synthesizing benzodiazepine derivatives with antimicrobial activity. The synthesis process involves the reaction of chalcones and benzene-1,2-diamine in 2-ethoxy ethanol, yielding compounds that exhibit good antibacterial and antifungal activity. This research indicates the compound's utility in synthesizing new antimicrobial agents with potential clinical applications (Kottapalle & Shinde, 2021).
Coordination Chemistry and Catalysis
Research has also explored the compound's application in coordination chemistry, particularly in forming ethanol-solvated centrosymmetric dimers of bismuth(III) with thiosaccharinate. This study provides insights into the compound's utility in creating complex molecular structures that could have applications in catalysis and material science (Dennehy, Ferullo, Freire, & Baggio, 2014).
properties
IUPAC Name |
2-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c14-6-8-17-7-5-12-11-9-3-1-2-4-10(9)18(15,16)13-11/h1-4,14H,5-8H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXVIUIBZJOHIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NCCOCCO)NS2(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24801366 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethoxy}ethanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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